molecular formula C13H13ClF3N3O2S B2893854 3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448076-36-5

3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2893854
CAS No.: 1448076-36-5
M. Wt: 367.77
InChI Key: AGLCRVBLYRAYAX-UHFFFAOYSA-N
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Description

  • React 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine with the sulfonamide intermediate under mild heating.

Industrial Production Methods

Industrial synthesis of this compound generally follows a similar path, though optimized for scale with continuous flow reactors and automated control of reaction parameters to ensure consistency and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 3-chloro-4-methylbenzenesulfonyl chloride

    • React 3-chloro-4-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    • Reaction is typically done in an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Formation of 3-chloro-4-methylbenzenesulfonamide

    • React the sulfonyl chloride intermediate with ammonia or an amine in a suitable solvent like tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions at the methyl group.

  • Reduction: : Reductive amination reactions on the sulfonamide group.

  • Substitution: : Electrophilic aromatic substitution reactions on the chlorinated benzene ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Halogenation with reagents like bromine (Br2) in acetic acid.

Major Products

  • Oxidation of the methyl group yields benzoic acid derivatives.

  • Reduction forms primary amines.

  • Substitution reactions lead to various haloaromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a precursor in synthesizing more complex organic molecules.

  • Serves as a building block in the study of sulfonamide chemistry.

Biology

  • Investigated for its potential as an antibacterial or antifungal agent due to its sulfonamide group.

Medicine

  • Explored in drug development, particularly for targeting specific enzymes or receptors implicated in diseases.

Industry

  • Potential use in agrochemicals for pest and weed control.

Mechanism of Action

The compound exerts its effects primarily through its sulfonamide group, which can inhibit enzyme activity by mimicking natural substrates. The trifluoromethyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency. In biological systems, it targets enzymes involved in folate synthesis, crucial for bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

  • 3-chloro-4-methyl-N-(2-ethyl)benzenesulfonamide

  • 3-chloro-4-methyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Unique Aspects

  • The combination of both chlorinated and trifluoromethylated aromatic rings makes it unique in its class.

  • Its specific molecular geometry allows for unique interactions with biological targets, potentially giving it unique pharmacokinetic properties.

Hope that delves deep enough into the chemistry of this fascinating compound for you!

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2S/c1-9-2-3-10(8-11(9)14)23(21,22)18-5-7-20-6-4-12(19-20)13(15,16)17/h2-4,6,8,18H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLCRVBLYRAYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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